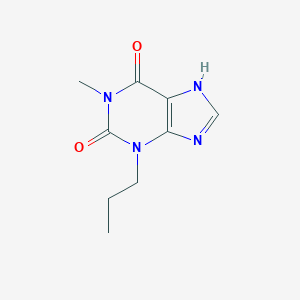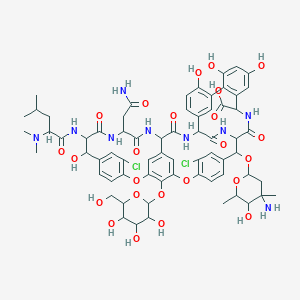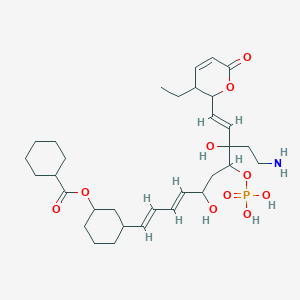
Phoslactomycin E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phoslactomycin E is a natural product found in Streptomyces platensis, Streptomyces nigrescens, and Streptomyces with data available.
Scientific Research Applications
Structural and Biochemical Characteristics
Phoslactomycin E, part of the phoslactomycins family, is characterized by distinct structural components such as alpha, beta-unsaturated delta-lactone, phosphate ester, conjugated diene, and a cyclohexane ring. The unique structural differences among the phoslactomycins are attributed to the substituents attached to the cyclohexane ring. Phoslactomycins, including this compound, are recognized for their strong activity against various fungi, particularly phytopathogenic fungi like Botrytis cinerea and Alternaria kikuchiana. These compounds are produced by Streptomyces nigrescens and have sparked interest due to their antifungal properties (Fushimi et al., 1989), (Fushimi et al., 1989).
Molecular Synthesis and Applications
Synthetic methodologies have been developed for the phoslactomycin family of antibiotics, noting their significance as protein phosphatase inhibitors with potential antitumor and antiviral activities. These methodologies involve a series of reactions, including asymmetric Baylis-Hillman reactions and subsequent steps, culminating in the formal synthesis of phoslactomycin B and fostriecin. The enantio- and stereoselective synthesis approach allows for the creation of various isomers, expanding the potential for pharmaceutical applications (Sarkar et al., 2009), (Shibahara et al., 2008).
Biological Activities and Applications
This compound has been identified as an active compound inducing hyphal morphological abnormalities in Aspergillus fumigatus, showcasing its potential in addressing fungal-related issues. It was found to inhibit the activity of 1,3-β glucan synthase, which is crucial in the growth and integrity of fungal cell walls. This highlights this compound's significance in the realm of antifungal research and potential applications in combating fungal infections (Mizuhara et al., 2006).
Properties
CAS No. |
122856-29-5 |
|---|---|
Molecular Formula |
C32H50NO10P |
Molecular Weight |
639.7 g/mol |
IUPAC Name |
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] cyclohexanecarboxylate |
InChI |
InChI=1S/C32H50NO10P/c1-2-24-15-16-30(35)42-28(24)17-18-32(37,19-20-33)29(43-44(38,39)40)22-26(34)13-7-6-9-23-10-8-14-27(21-23)41-31(36)25-11-4-3-5-12-25/h6-7,9,13,15-18,23-29,34,37H,2-5,8,10-12,14,19-22,33H2,1H3,(H2,38,39,40)/b9-6+,13-7+,18-17+ |
InChI Key |
VPPYLHODJVARBC-XUQJEITOSA-N |
Isomeric SMILES |
CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C/C=C/C2CCCC(C2)OC(=O)C3CCCCC3)O)OP(=O)(O)O)O |
SMILES |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)C3CCCCC3)O)OP(=O)(O)O)O |
Canonical SMILES |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)C3CCCCC3)O)OP(=O)(O)O)O |
Synonyms |
phoslactomycin E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


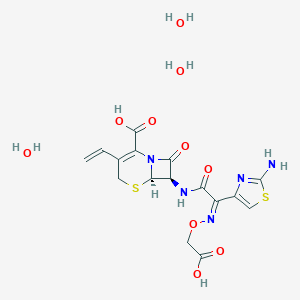

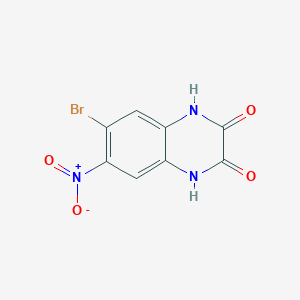
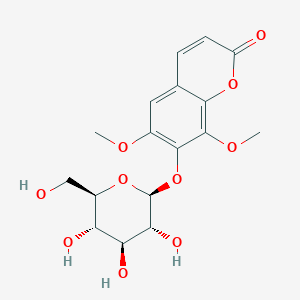


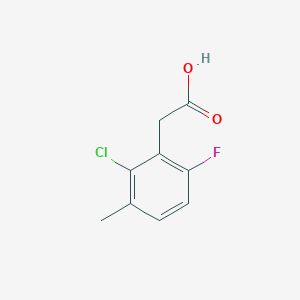
![5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate](/img/structure/B53227.png)



